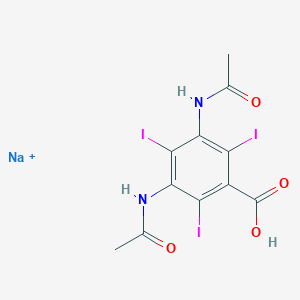

Diatrizoate sodium

Overview

Description

Diatrizoate sodium, chemically known as sodium 3,5-diacetamido-2,4,6-triiodobenzoate, is an ionic, high-osmolar contrast medium (HOCM) widely used in radiographic imaging . It belongs to the class of triiodobenzoic acid derivatives and functions by attenuating X-rays, enhancing visibility of vascular structures and hollow organs. Introduced in the mid-1950s, this compound is available in formulations containing either its sodium salt (e.g., Hypaque®) or a combination of sodium and meglumine salts (e.g., Renografin®, Gastrografin®) . Its systemic toxicity is relatively low in animal models, with acute intravenous LD50 values ranging from 11.3 to 14 g/kg across species . However, its high osmolality (~1,500–2,000 mOsm/kg) contributes to adverse effects, particularly nephrotoxicity and hemodynamic disturbances .

Preparation Methods

Solid-Phase Synthesis Method

The solid-phase synthesis of diatrizoate sodium, as detailed in patent CN103497120A, represents a significant advancement over conventional techniques. This method leverages immobilized reactants on a polymeric resin to streamline purification and enhance yield.

Resin Bonding Step

The synthesis initiates with the covalent bonding of 3,5-diaminobenzoic acid to hydroxymethyl polystyrene resin via esterification. Sodium hydroxide catalyzes this reaction in toluene at 100–105°C, with a molar ratio of 1:2.5–2.8:3.5–4.0 for 3,5-diaminobenzoic acid, sodium hydroxide, and resin, respectively. The reaction generates water, which is removed via azeotropic distillation using a Dean-Stark trap. After 4–6 hours, the resin-bonded intermediate is filtered, washed with 0.1 M citric acid, and dried, achieving a yield of 85–91%.

Iodination Reaction Step

The resin-bound intermediate undergoes iodination using iodine monochloride in N,N-dimethylformamide (DMF) under ice-cooled conditions (0–10°C). Triethylamine acts as an acid scavenger, while potassium iodide (0.05–0.1 equivalents) catalyzes the reaction. A molar ratio of 1:3.0–3.2 for the intermediate to iodine monochloride ensures complete triiodination. After 1–2 hours, the product is filtered, washed with ammonium chloride, and dried, yielding 85–86%.

Acylation Reaction Step

The triiodinated intermediate is acetylated with acetic anhydride in dichloromethane at 0–10°C. Triethylamine (1.0–1.5 equivalents) neutralizes generated acetic acid, and the reaction proceeds for 4–6 hours. Post-reaction filtration and washing yield an acetylated resin complex with 80–83% efficiency.

Resin Cleavage and Product Isolation

Cleavage of the acetylated product from the resin is achieved using 1 M trifluoroacetic acid at 55–60°C for 2–3 hours. Subsequent filtration, ethanol dissolution, and crystallization yield this compound with 90–95% purity (HPLC) and overall yields exceeding 70%. The hydroxymethyl resin is recovered and reused, minimizing waste.

Table 1: Solid-Phase Synthesis Parameters and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Resin Bonding | 3,5-Diaminobenzoic acid, NaOH | 100–105°C, 4–6 h | 85–91 |

| Iodination | ICl, KI, Triethylamine | 0–10°C, 1–2 h | 85–86 |

| Acylation | Acetic anhydride, Triethylamine | 0–10°C, 4–6 h | 80–83 |

| Resin Cleavage | Trifluoroacetic acid | 55–60°C, 2–3 h | 90–95 |

Traditional Solution-Phase Synthesis Method

Conventional synthesis routes, though less efficient, provide foundational insights into this compound production. These methods typically involve sequential nitration, reduction, iodination, and acetylation steps in homogeneous solutions.

Nitration and Reduction Steps

3,5-Dinitrobenzoic acid, synthesized via nitration of benzoic acid, is reduced to 3,5-diaminobenzoic acid using catalytic hydrogenation or stoichiometric reductants like zinc in alkaline media. This step, however, introduces impurities requiring multiple recrystallizations, reducing overall yield to 60–70%.

Iodination and Acetylation

Iodination of 3,5-diaminobenzoic acid with iodine monochloride in aqueous or organic solvents proceeds at elevated temperatures (40–50°C). Subsequent acetylation with acetic anhydride in acidic conditions yields crude diatrizoic acid, which is neutralized with sodium hydroxide to form the sodium salt. Traditional methods report final purities of 95–98%, with yields hampered by cumbersome intermediate isolations.

Comparative Analysis of Synthesis Methods

Table 2: Solid-Phase vs. Solution-Phase Synthesis

| Parameter | Solid-Phase Method | Traditional Method |

|---|---|---|

| Yield | 70–75% | 50–60% |

| Purity (HPLC) | 99.9% | 95–98% |

| Resin Reusability | 5–10 cycles | Not applicable |

| Environmental Impact | Reduced solvent waste | High solvent consumption |

The solid-phase method excels in operational efficiency and environmental sustainability, whereas traditional approaches remain relevant for small-scale productions.

Process Optimization and Scalability

Scale-up trials detailed in the patent demonstrate consistent yields across batches. For instance, a 3 kg batch of 3,5-diaminobenzoic acid produced 7.1 kg of this compound with 94% yield, affirming industrial viability. Key optimizations include precise temperature control during iodination and stoichiometric balancing of triethylamine to prevent side reactions.

Quality Control and Analytical Methods

The United States Pharmacopeia (USP) mandates rigorous testing, including iodometric titration to quantify iodine content. A sample dissolved in sodium hydroxide is reduced with zinc, and liberated iodide ions are titrated with 0.05 N silver nitrate using tetrabromophenolphthalein ethyl ester as an indicator. This method ensures compliance with iodine content specifications (59.0–61.0%).

Chemical Reactions Analysis

Types of Reactions

Diatrizoate sodium primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions include:

Nucleophilic Substitution: The iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride may be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield deiodinated derivatives of this compound.

Scientific Research Applications

Medical Imaging Applications

Diatrizoate sodium is widely used in several imaging modalities:

- Computed Tomography (CT) Scans : It is employed as a contrast agent to improve the visualization of organs and tissues in CT imaging, particularly in the abdomen and pelvis. The compound helps differentiate normal anatomical structures from pathological conditions .

- Excretory Urography : This procedure utilizes this compound to visualize the urinary tract. Its high water solubility allows for effective opacification of the renal system, aiding in the diagnosis of urinary tract obstructions or abnormalities .

- Angiography : this compound is used in various forms of angiography, including peripheral arteriography and digital subtraction angiography. It enhances vascular imaging, allowing for better assessment of blood vessel conditions .

- Gastrointestinal Imaging : The compound is indicated for radiographic examinations of the gastrointestinal tract, including the esophagus, stomach, and colon. It provides clear delineation of these structures during diagnostic procedures .

Comparative Efficacy Studies

Several studies have compared this compound with other contrast agents to evaluate its effectiveness:

Safety and Side Effects

While this compound is generally safe for use, it does carry some risks:

- Nephrotoxicity : High-osmolar contrast agents like this compound can be cytotoxic to renal cells, potentially leading to acute kidney injury in susceptible patients .

- Adverse Reactions : Common side effects include nausea, vomiting, and allergic reactions. Severe reactions are rare but can occur, particularly in patients with a history of allergies to iodine-containing substances .

Case Study 1: Urographic Imaging

In a clinical trial involving 200 patients undergoing excretory urography with this compound, results indicated a significant improvement in image quality compared to previous contrast agents used historically. The study highlighted the enhanced visualization of renal structures and improved diagnostic accuracy for conditions such as hydronephrosis and renal tumors .

Case Study 2: Gastrointestinal Evaluation

A multicenter study assessed the effectiveness of this compound as part of a bowel preparation regimen for capsule endoscopy. The results showed that patients receiving diatrizoate solution had higher rates of adequate colon cleansing and improved detection rates for polyps compared to those who did not receive it as part of their preparation .

Mechanism of Action

Diatrizoate sodium exerts its effects by blocking X-rays due to its high iodine content. When administered, it localizes in specific areas of the body, creating a contrast between the targeted structures and surrounding tissues. This contrast allows for clear visualization of internal organs and structures during imaging procedures . The molecular targets include various tissues and organs where the compound accumulates, enhancing the visibility of these areas on X-ray films .

Comparison with Similar Compounds

Ionic Contrast Media

Sodium Diatrizoate vs. Meglumine Diatrizoate

Diatrizoate formulations vary by cation (sodium or meglumine), influencing toxicity and tolerability:

- Sodium Diatrizoate : Pure sodium salt (Hypaque®) has higher osmolality and is associated with increased vascular irritation and renal toxicity. In ex vivo renal perfusion studies, sodium diatrizoate caused autograft failure in dogs, likely due to endothelial injury and impaired perfusion .

- Meglumine Diatrizoate : Combining meglumine (N-methylglucamine) with diatrizoate reduces osmolality but introduces additive toxicity. In vitro studies show that meglumine exacerbates diatrizoate-induced renal proximal tubule cell injury, decreasing potassium content and respiratory rates .

| Parameter | Sodium Diatrizoate | Meglumine Diatrizoate |

|---|---|---|

| Osmolality (mOsm/kg) | ~2,000 | ~1,500 |

| Acute Toxicity (LD50, mouse) | 11.3–14 g/kg | Similar range |

| Renal Toxicity (in vitro) | Moderate | Enhanced by meglumine |

Iothalamate and Metrizoate

- Iothalamate : A structurally similar ionic agent, iothalamate (as meglumine salt) demonstrates lower nephrotoxicity than diatrizoate. In renal autograft experiments, meglumine iothalamate caused fewer perfusion defects compared to diatrizoate salts .

- Metrizoate: Limited data suggest metrizoate’s circulatory effects are comparable to diatrizoate, but its clinical use has declined due to safety concerns .

Non-Ionic Contrast Media

Iopamidol

Iopamidol, a non-ionic, low-osmolar agent, exhibits significantly lower renal toxicity than diatrizoate. In vitro studies under hypoxic conditions, 25 mM iopamidol caused less potassium loss and mitochondrial dysfunction in renal tubules compared to diatrizoate .

| Parameter | Diatrizoate Sodium | Iopamidol |

|---|---|---|

| Osmolality (mOsm/kg) | ~2,000 | ~600–800 |

| Renal Tubule Viability | Severe impairment | Mild impairment |

| Hypoxia-Induced Toxicity | Potentiated | Less pronounced |

Iohexol

Iohexol, another non-ionic agent, is preferred in high-risk patients (e.g., diabetes, renal insufficiency) due to its superior safety profile. A multicenter trial comparing iohexol with meglumine diatrizoate in cardiac angiography reported fewer adverse events with iohexol, particularly in nephrotoxic and allergic reactions .

Efficacy in Clinical Imaging

Iodamide vs. Diatrizoate

In a double-blind urography study, iodamide (a meglumine salt) provided superior pyelocalyceal opacification compared to diatrizoate, though parenchymal opacification and side-effect profiles were equivalent .

| Parameter | This compound | Iodamide |

|---|---|---|

| Pyelocalyceal Opacification | Moderate | Superior |

| Parenchymal Opacification | Equivalent | Equivalent |

| Side Effects | Similar incidence | Similar incidence |

Palatability in Oral Formulations

Diatrizoate-containing Gastrografin® (sodium + meglumine diatrizoate) is less palatable than non-ionic agents like iopamidol and iohexol, as shown in a head-to-head taste assessment .

| Agent | Palatability Score (1–5) |

|---|---|

| Gastrografin® | 2.1 |

| Iopamidol | 3.8 |

| Iohexol | 4.0 |

Biological Activity

Diatrizoate sodium, also known as Hypaque, is an iodinated radiopaque contrast agent primarily used in medical imaging to enhance the visibility of internal structures during X-ray and computed tomography (CT) scans. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and potential toxicological effects.

Chemical Composition and Properties

This compound is a water-soluble compound with the chemical formula and a molecular weight of 635.90 g/mol. It contains approximately 59.9% organically bound iodine, which is crucial for its radiopacity. The compound is hypertonic with an osmolality of about 1551 mOsm/kg, making it effective for intravascular administration but potentially cytotoxic to renal cells due to high osmolality .

This compound works by blocking X-rays due to its high iodine content, allowing for clearer imaging of various organs. When injected, it rapidly circulates through the bloodstream and is primarily excreted unchanged via the kidneys. The agent does not undergo significant metabolism; instead, it is eliminated from the body through renal pathways .

Pharmacokinetics

- Absorption : this compound is sparingly absorbed from the gastrointestinal tract when administered orally or rectally, facilitating gastrointestinal opacification for radiographic evaluations .

- Distribution : After intravenous administration, peak blood iodine concentrations are achieved quickly, followed by a rapid decline due to dilution in vascular and extracellular compartments .

- Excretion : The primary route of excretion is through the kidneys, with some elimination occurring via the liver and small intestine in patients with renal impairment .

Toxicological Effects

While this compound is generally safe when used appropriately, it can exhibit cytotoxic effects, particularly on renal cells. The toxicity is associated with:

- Oxidative Stress : High osmolality and iodine content can induce oxidative stress leading to apoptosis and cellular energy failure in renal tissues .

- Adverse Reactions : Common adverse effects include nausea, vomiting, hypotension, and in rare cases, severe reactions such as pulmonary hemorrhage or cardiac arrest following overdose .

Clinical Applications

This compound is widely used for various diagnostic imaging procedures:

- Urography : It enhances visualization of the urinary tract during excretory urography.

- Gastrointestinal Studies : It aids in imaging the esophagus, stomach, proximal small intestine, and colon.

- CT Scanning : Used as a contrast agent to improve image quality in body imaging procedures .

Case Studies and Research Findings

- Urographic Efficacy : A study involving 200 patients demonstrated that this compound provided high-quality urograms when administered intravenously. Vital signs were monitored pre- and post-injection without significant adverse events reported .

- Comparative Studies : In a comparative analysis of this compound with other contrast agents like metrizamide and iohexol, diatrizoate showed comparable efficacy but was noted for its higher incidence of adverse reactions in certain patient populations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying diatrizoate sodium purity in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with photochemical fluorescence detection or UV-visible absorption is widely used. Mobile phases often include phosphate buffers (e.g., potassium phosphate dibasic) to optimize separation and detection . For assay validation, ensure compliance with USP standards, which specify limits for related substances and residual solvents .

Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing this compound solutions to controlled pH (1–13) and temperature ranges (25–60°C). Monitor degradation products using LC-MS and validate results against USP monographs, which outline acceptable stability thresholds for iodinated contrast media .

Q. What are the key pharmacological mechanisms of this compound as an ionic contrast agent?

- Methodological Answer : this compound dissociates into sodium cations and diatrizoate anions in solution, enabling high osmolality and renal filtration. Its iodine content (≈59% by weight) provides radiopacity. Comparative studies with meglumine salts highlight differences in urinary iodine concentration and renal pelvic visualization efficiency .

Advanced Research Questions

Q. How do researchers resolve contradictions in urinary excretion data between sodium and meglumine diatrizoate salts?

- Methodological Answer : Use animal models (e.g., rabbits) to compare renal excretion kinetics at standardized iodine doses (e.g., 320 mg I/kg). Measure urinary iodine concentration and calculate renal pelvic volume to estimate urographic density. Sodium salts may outperform meglumine at higher doses due to differences in osmolality and vascular permeability .

Q. What experimental frameworks are optimal for evaluating this compound’s nephrotoxicity in preclinical models?

- Methodological Answer : Employ rodent models with induced renal insufficiency. Administer this compound intravenously and monitor biomarkers (e.g., serum creatinine, cystatin C). Compare results with non-ionic contrast agents to isolate osmolality-dependent toxicity. Reference USP guidelines for injection protocols and dosage limits .

Q. How can pharmacokinetic studies be designed to account for this compound’s protein-binding behavior in plasma?

- Methodological Answer : Use equilibrium dialysis or ultrafiltration to measure unbound vs. protein-bound fractions. Correlate binding affinity with physiochemical properties (e.g., logP ≈1.93) and validate using LC-MS/MS. Consider interspecies variability when extrapolating data to human models .

Q. What methodologies identify degradation pathways of this compound in aqueous solutions?

- Methodological Answer : Perform forced degradation studies with oxidative (H₂O₂), acidic (HCl), and alkaline (NaOH) stressors. Analyze degradation products via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). Cross-reference findings with USP impurity profiles to confirm pathway relevance .

Q. How do researchers address inconsistencies in literature regarding this compound’s interaction with serum albumin?

- Methodological Answer : Conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Control for variables like pH, ionic strength, and temperature. Compare results with molecular docking simulations to resolve discrepancies between empirical and computational data .

Q. Methodological Guidance for Data Interpretation

- Handling Data Contradictions : Use systematic reviews to identify gaps (e.g., variable dosing in nephrotoxicity studies) and apply meta-analytical tools (e.g., random-effects models) to harmonize findings .

- Experimental Design : Follow PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: “In patients with renal impairment (P), does low-osmolality this compound (I) reduce contrast-induced nephropathy incidence (O) compared to non-ionic agents (C) within 48 hours post-administration (T)?” .

Properties

CAS No. |

737-31-5 |

|---|---|

Molecular Formula |

C11H9I3N2NaO4 |

Molecular Weight |

636.90 g/mol |

IUPAC Name |

sodium;3,5-diacetamido-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20); |

InChI Key |

TZLFDYTXCSSIIO-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.[Na] |

Appearance |

Solid powder |

Color/Form |

Rhombic needles White crystals |

melting_point |

261-262 °C (decomposes) |

Key on ui other cas no. |

737-31-5 |

physical_description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Solubility in water at 20 °C: 60 g/10 mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Diatrizoate sodium; Hypaque; MD-50; MD 50; MD50; Triombrin; Urovist Sodium; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.